1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylic acid
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Overview
Description
1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylic acid is a synthetic organic compound that features a pyrrolo[3,2-b]pyridine core structure. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of 1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyrrolo[3,2-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the tert-butoxycarbonyl group: This step involves the protection of an amine group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The tert-butoxycarbonyl group serves as a protecting group for amines, which can be selectively removed under acidic conditions . This allows for the controlled release of the active amine, which can then participate in further chemical reactions or biological processes.
Comparison with Similar Compounds
Similar compounds to 1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylic acid include other pyrrolo[3,2-b]pyridine derivatives and compounds with tert-butoxycarbonyl-protected amines. These compounds share similar structural features and reactivity but may differ in their specific applications and properties. For example:
2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: This compound also features a tert-butoxycarbonyl-protected amine and a carboxylic acid group.
tert-butoxycarbonyl-protected indoles: These compounds are used in similar applications but have different core structures.
The uniqueness of this compound lies in its specific combination of functional groups and the pyrrolo[3,2-b]pyridine core, which provides distinct reactivity and applications.
Properties
CAS No. |
2386428-73-3 |
---|---|
Molecular Formula |
C13H16N2O4 |
Molecular Weight |
264.3 |
Purity |
95 |
Origin of Product |
United States |
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